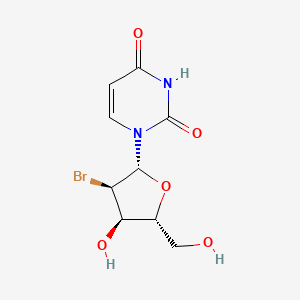

2'-Bromo-2'-deoxyuridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUDNSHXOOLCEY-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60992952 | |

| Record name | 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72218-68-9 | |

| Record name | 2'-Bromo-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072218689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Characteristics and Interactions

Structural Analogy to Natural Deoxynucleosides

The presence of the bulky and electronegative bromine atom at the 2'-position affects the puckering of the furanose ring and the rotational freedom around the glycosidic bond. While it retains the essential uracil (B121893) base necessary for potential base pairing, the altered sugar conformation can affect its recognition and processing by cellular machinery that interacts with natural deoxynucleosides.

Intramolecular and Intermolecular Interactions within Nucleic Acid Structures

The substitution of a bromine atom at the 2'-position of the deoxyribose sugar introduces significant conformational constraints that dictate how 2'-Bromo-2'-deoxyuridine interacts within a nucleic acid structure. These interactions are governed by the molecule's preferred sugar pucker and the orientation of the base relative to the sugar.

Sugar Pucker Conformation:

Glycosidic Bond Orientation:

The orientation of the uracil base relative to the deoxyribose sugar is described by the torsion angle around the N1-C1' glycosidic bond. The two main conformations are anti and syn. In the anti conformation, the bulkier part of the base is positioned away from the sugar ring, which is the predominant conformation for standard Watson-Crick base pairing in B-DNA. In contrast, the syn conformation places the base over the sugar ring. For pyrimidine (B1678525) β-2'-deoxyribonucleosides, the anti conformation is generally preferred. kuleuven.be Conformational analysis of various C5-substituted 2'-deoxyuridines has consistently shown an expected anti-conformation. nih.gov

Hydrogen Bonding:

Table 1: Conformational Parameters of 2'-Substituted Deoxyuridine Analogs from NMR Studies

| Compound | Dominant Sugar Pucker | Glycosidic Bond Conformation | Reference |

|---|---|---|---|

| 2'-Halogeno-2'-deoxyuridines | Influenced by halogen substituent | Not specified | |

| C5-substituted 2'-deoxyuridines | 2'-endo (S-type) | anti | nih.gov |

| 2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl 7-deazaisoguanine | Shifted towards N-type | Not specified | nih.gov |

Molecular Interactions with Cellular Macromolecules Beyond DNA

The unique structural features of this compound, particularly the 2'-bromo substitution, govern its interactions with various cellular proteins, such as polymerases and kinases. These enzymes have highly specific active sites that recognize the shape and electronic properties of their natural substrates.

Interaction with DNA Polymerases:

DNA polymerases are responsible for synthesizing DNA molecules from deoxyribonucleoside triphosphates (dNTPs). The ability of a polymerase to incorporate a modified nucleoside like this compound (as a triphosphate) into a growing DNA strand is highly dependent on the enzyme's tolerance for modifications in the sugar moiety. wiley.com The minor groove of the DNA, where the 2'-position resides, is crucial for interactions with the polymerase. nih.gov Modifications at the 2'-position can interfere with the formation of key hydrogen bonds between the enzyme and the sugar-phosphate backbone, potentially hindering incorporation. nih.gov While some polymerases can accommodate bulky substituents, the specific interaction of this compound with various DNA polymerases has not been extensively detailed in available research. Studies on other 2'-substituted nucleosides suggest that family B DNA polymerases might be more permissive to such modifications than family A polymerases. wiley.com

Interaction with Nucleoside Kinases:

For a nucleoside analog to be incorporated into DNA, it must first be converted into its triphosphate form by cellular nucleoside and nucleotide kinases. This phosphorylation cascade is often the rate-limiting step for the activation of nucleoside analogs. acs.org Deoxycytidine kinase (dCK) and thymidine (B127349) kinase (TK) are key enzymes in the nucleoside salvage pathway that phosphorylate a range of natural and analog nucleosides. ptbioch.edu.pl The substrate specificity of these kinases is influenced by modifications in both the base and the sugar. The presence of the 2'-bromo group in this compound would likely alter its affinity for the active site of these kinases compared to natural deoxyuridine. The efficiency of phosphorylation by these enzymes is a critical determinant of the compound's potential biological activity. ptbioch.edu.pl

Synthesis and Derivatization Approaches

Chemical Synthesis Methodologies for 2'-Bromo-2'-deoxyuridine

The direct chemical synthesis of this compound from readily available precursors is a key focus for its production. One established method involves the reaction of uridine (B1682114) with acetyl bromide. This reaction leads to the formation of an acetylated 2'-bromo derivative, which can then be processed to yield 2'-deoxyuridine (B118206) through a reduction step. jst.go.jpcas.cz Specifically, the reaction of uridine with acetyl bromide can produce 3',5'-di-O-acyl-2'-bromo-2'-deoxyuridine in good yields. jst.go.jp Subsequent reduction of this intermediate, for instance with tributyltin hydride, followed by deacylation, affords the desired 2'-deoxyuridine. cas.cz

Beyond this direct approach, the synthesis of various halogenated nucleosides provides a broader context for the chemical strategies that can be employed. For instance, the synthesis of 5-halo-2'-deoxyuridines is well-documented. A mild and efficient method for the C-5 halogenation of 2'-deoxyuridine involves the use of reagents like iodine monochloride or N-bromosuccinimide in the presence of sodium azide. cdnsciencepub.com This reaction proceeds through a 5-halo-6-azido-5,6-dihydro intermediate. cdnsciencepub.com While this modifies the pyrimidine (B1678525) base rather than the sugar moiety, it highlights the diverse chemical manipulations possible on the uridine scaffold.

Furthermore, synthetic strategies for other 2'-halogenated nucleosides, such as 2'-halo-2'-deoxyadenosines, have also been developed, offering potential transferable methodologies. acs.org The synthesis of analogs with modifications at other positions, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), often starts from a pre-existing nucleoside and involves multi-step chemical transformations to introduce the desired functional groups. nih.govnih.govnih.gov

Table 1: Selected Chemical Synthesis Reactions for Halogenated Deoxyuridines

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Uridine | Acetyl bromide | Acetylated this compound | 73 | cas.cz |

| 2'-Deoxyuridine | ICl, NaN₃ | 5-Iodo-2'-deoxyuridine | 90-96 | cdnsciencepub.com |

| 2'-Deoxyuridine | NBS, NaN₃ | 5-Bromo-2'-deoxyuridine (B1667946) | High | cdnsciencepub.com |

| 3',5'-di-O-acetyl-(E)-5-(2-bromovinyl)-2'-deoxyuridine | p-chlorophenyl phosphorodichloridate, 1,2,4-triazole, then NH₃ | (E)-5-(2-bromovinyl)-2'-deoxycytidine | 60 | nih.gov |

Enzymatic Derivatization and Regioselective Modifications

Enzymatic methods offer a high degree of specificity and are increasingly explored for the synthesis and modification of nucleosides. While direct enzymatic bromination at the 2'-position of deoxyuridine has not been extensively reported, the broader field of enzymatic nucleoside modification provides valuable insights into potential strategies.

Nucleoside phosphorylases (NPs) and 2'-deoxyribosyltransferases (NDTs) are key enzymes in the synthesis of modified nucleosides. nih.govresearchgate.net These enzymes can catalyze the transfer of a deoxyribose moiety from a donor nucleoside to a modified base, or vice versa. For instance, immobilized thermophilic nucleoside phosphorylases have been successfully used in the synthesis of various halogenated nucleoside analogs. nih.gov Similarly, immobilized 2'-deoxyribosyltransferases have been employed in the synthesis of 5-fluoro- and 5-iodo-2'-deoxyuridine. researchgate.net

The enzymatic synthesis of base-modified 2'-deoxyribonucleoside triphosphates (dNTPs) for their subsequent incorporation into DNA by polymerases is another significant area of research. nih.govacs.org This approach, however, focuses on modifications of the nucleobase rather than the sugar.

Regioselective modifications are crucial for controlling the chemical properties and biological activity of nucleosides. While enzymatic methods excel at regioselectivity, chemical approaches are also being developed. For example, palladium-mediated coupling reactions have been used for the regioselective synthesis of adducts of 2'-deoxyribonucleosides. nih.gov

Table 2: Examples of Enzymatic Synthesis of Modified Nucleosides

| Enzyme(s) | Substrates | Product | Key Feature | Reference |

| Thermophilic Nucleoside Phosphorylases | Halogenated bases, deoxynucleoside donors | Halogenated nucleoside analogs | High stability and reusability of enzymes | nih.gov |

| Lactobacillus reuteri 2'-Deoxyribosyltransferase | 5-Fluorouracil, thymidine (B127349) | 5-Fluoro-2'-deoxyuridine | In-flow synthesis | researchgate.net |

| Lactobacillus reuteri 2'-Deoxyribosyltransferase | 5-Iodouracil, thymidine | 5-Iodo-2'-deoxyuridine | In-flow synthesis | researchgate.net |

| Purine (B94841) Nucleoside Phosphorylase, Uridine Phosphorylase | Purine/pyrimidine bases, ribose-1-phosphate | Various nucleoside analogs | Multi-enzymatic cascade | nih.gov |

Development and Characterization of Prodrugs and Analogues

To improve the therapeutic potential of nucleoside analogs like this compound, the development of prodrugs is a widely adopted strategy. Prodrugs are inactive or less active precursors that are converted to the active drug in the body, which can enhance properties such as solubility, stability, and bioavailability.

Various prodrug strategies have been explored for nucleosides. These include modifications at the 2' and 3' hydroxyl groups of the sugar moiety, as well as the development of oligonucleotide-based prodrugs. wipo.intwipo.intnih.gov Ester-based prodrugs are a common approach. For example, basic esters of 5-bromo-2'-deoxyuridine have been synthesized as cyclization-activated prodrugs, designed to release the parent drug under specific physiological conditions. nih.govacs.org

Phosphoramidate prodrugs, often referred to as ProTides, represent another important class. acs.org This strategy involves masking the phosphate (B84403) group of a nucleoside monophosphate with an amino acid and an aryl group, which can bypass the often rate-limiting initial phosphorylation step in the activation of nucleoside analogs. Long-chain phospholipid prodrugs have also been investigated to increase the lipophilicity and cellular uptake of nucleosides. acs.org

The synthesis of various analogs of this compound is also a key area of research. These analogs can have modifications at the pyrimidine base or other positions on the sugar ring. For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) and its analogs have been extensively studied for their antiviral properties. nih.govnih.govnih.gov The synthesis of 4-thio-derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine has also been reported. sioc-journal.cnopen.ac.uk

Table 3: Selected Prodrug and Analogue Strategies for Deoxyuridine Derivatives

| Compound Class | Modification Strategy | Purpose | Reference |

| Basic Esters of 5-bromo-2'-deoxyuridine | Esterification at hydroxyl groups | Cyclization-activated release of parent drug | nih.govacs.org |

| Phosphoramidates (ProTides) | Masking of the 5'-monophosphate | Bypass initial phosphorylation, improve cell penetration | acs.orgacs.org |

| Long-chain Phospholipid Prodrugs | Attachment of lipid moieties | Increase lipophilicity and oral bioavailability | acs.org |

| Oligonucleotide-based Prodrugs | Incorporation into an oligonucleotide | Targeted delivery and release | wipo.intnih.gov |

| (E)-5-(2-bromovinyl) Analogs | Modification of the pyrimidine base | Enhance antiviral activity | nih.govnih.govnih.gov |

| 4-Thio-derivatives | Replacement of C4-oxygen with sulfur | Modulate biological activity | sioc-journal.cnopen.ac.uk |

Mechanisms of Cellular and Molecular Action

Incorporation into DNA During S-Phase Replication

As an analog of thymidine (B127349), 2'-Bromo-2'-deoxyuridine can be incorporated into newly synthesized DNA during the S-phase of the cell cycle. wikipedia.orgaatbio.comnih.gov This process is predicated on the cell's DNA replication machinery recognizing BrdU as a substitute for thymidine. umich.edu The incorporation of BrdU is a direct marker of DNA synthesis, making it a widely used tool for detecting proliferating cells in tissues. nih.govpnas.orgresearchgate.net Once incorporated, antibodies specific to BrdU can be used to identify cells that were actively replicating their DNA. wikipedia.orgumich.edu This method is a standard for directly measuring cells in the S-phase. nih.gov Different labeling patterns can be observed depending on whether the cell is undergoing mitotic or meiotic DNA synthesis. nih.gov

Influence on DNA Replication Fidelity and Dynamics

The substitution of thymidine with BrdU can compromise the fidelity of DNA replication. wikipedia.orgaatbio.com The presence of the bromine atom instead of the methyl group on the pyrimidine (B1678525) ring can lead to mutations. umich.eduaatbio.com One of the key mechanisms behind its mutagenic potential is the increased frequency of mispairing with guanine (B1146940). nih.gov While BrdU primarily pairs with adenine, as thymidine does, it exhibits a higher tendency to mispair with guanine compared to thymidine, which can lead to T:A to C:G transitions. nih.gov Studies have shown that this misincorporation frequency can vary depending on the local DNA sequence. nih.gov High concentrations of BrdU have been shown to increase the frequency of sister chromatid exchanges (SCE), a marker of genomic instability. mdpi.com The presence of BrdU in the DNA can also influence the dynamics of replication, affecting the progression of the replication fork and potentially leading to replication stress. mdpi.com

Modulation of Gene Expression and Epigenetic Mechanisms

The incorporation of BrdU into DNA can significantly modulate gene expression and influence epigenetic mechanisms. wikipedia.orgmerckmillipore.com It has been shown to release gene silencing caused by DNA methylation. wikipedia.org The presence of BrdU in DNA may alter the interactions with DNA-binding proteins, including chromosomal proteins which show a greater affinity for BrdU-substituted DNA. nih.govcore.ac.uk This altered binding can lead to changes in chromatin structure and accessibility, thereby affecting gene transcription. biorxiv.org For instance, treatment with BrdU has been observed to induce the expression of certain proteins, such as keratin (B1170402) 19, at a posttranscriptional level in some human lung carcinoma cell lines, suggesting it can reverse a block in protein synthesis. nih.gov In other contexts, BrdU is known to induce or suppress the expression of tissue-specific genes, contributing to changes in cell differentiation and phenotype. tandfonline.com

Interactions with DNA Repair Pathways

The presence of BrdU in DNA can trigger cellular DNA damage responses and interactions with various DNA repair pathways. The cell can recognize BrdU-containing DNA as damaged, activating repair mechanisms. core.ac.uk The mismatch repair system is one of the pathways activated in cells containing BrdU. core.ac.uk Furthermore, the incorporation of BrdU can lead to DNA lesions that activate key signaling proteins in the DNA damage response cascade, such as Chk1 and Chk2. core.ac.uk This activation indicates that the cell perceives the presence of BrdU as a form of DNA damage that needs to be addressed. Studies have also shown that homologous recombination repair is particularly important for handling the stress and damage induced by BrdU. mdpi.com In some cellular contexts, cells deficient in certain DNA repair pathways, such as those involving the Rad51C paralog, show increased chromosomal damage when exposed to BrdU in combination with UVC radiation, highlighting the role of these pathways in repairing BrdU-related lesions. nih.gov

Effects on Cell Cycle Progression and Regulation

The incorporation of this compound into DNA can have significant consequences for cell cycle progression and regulation. nih.gov It has been shown to induce cytostatic effects and can perturb the normal flow of the cell cycle. nih.gov Depending on the cell type and the concentration used, BrdU can cause an accumulation of cells in the S, G2/M, or G0 phases of the cell cycle. core.ac.uk In some cancer cell lines, treatment with BrdU leads to cell cycle inhibition and reduced proliferation. core.ac.uk For example, in A549 lung cancer cells, BrdU treatment resulted in an accumulation of cells in the G2/M phase, which was associated with an increase in the expression of cell cycle inhibitors like p21, p27, and p57. core.ac.ukmedsci.org However, the effects can be dose-dependent, with high doses of BrdU potentially interfering with cell cycle progression and even promoting apoptosis in certain cell types like neuroblasts. mdpi.com The impact of BrdU on the cell cycle can also be influenced by the p53 status of the cells. aacrjournals.org

Nucleoside Triphosphate Formation and DNA Polymerase Substrate Activity

For this compound to be incorporated into DNA, it must first be converted into its triphosphate form, this compound 5'-triphosphate (BrdUTP). cymitquimica.com This phosphorylation is carried out by cellular kinases. The resulting BrdUTP can then act as a substrate for DNA polymerases during DNA synthesis. cymitquimica.comnih.gov Studies using E. coli DNA polymerase I Klenow fragment have shown that the triphosphate form of a related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (bv5dUTP), can substitute for deoxythymidine triphosphate (dTTP) during DNA synthesis. nih.govnih.gov The efficiency of this incorporation can depend on the structure of the DNA template-primer. nih.govnih.gov For example, the incorporation of bv5dUMP into calf thymus DNA was found to be about 80% of that of dTMP. nih.govnih.gov The carbocyclic analogue of (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate (C-BVDUTP) has also been shown to be a substrate for E. coli Klenow DNA polymerase, although a poor one, allowing for its incorporation into synthetic DNA. kuleuven.be

Photoirradiation-Induced DNA Damage and Crosslink Formation

DNA that has incorporated this compound becomes sensitized to photoirradiation, particularly UV light. nih.govnih.gov Exposure of BrdU-substituted DNA to UV radiation can lead to a variety of DNA lesions, including an increased amount of strand breaks. nih.gov One of the significant types of damage induced is the formation of DNA crosslinks. photobiology.info UVB irradiation of duplex DNA containing BrdU can result in the formation of intrastrand crosslinks. nih.govoup.com The formation of these crosslinks is sequence-dependent, with studies showing that the C(5) of the uracil (B121893) base in BrdU can become covalently bonded to its neighboring bases. nih.gov For instance, crosslinks can form between the C(5) of uracil and the C(2) or C(8) of a neighboring adenine. nih.gov Furthermore, in cells that have incorporated BrdU for one round of replication, exposure to UVC radiation can induce the formation of DNA interstrand crosslinks (ICLs). nih.gov This photosensitizing effect of BrdU is a key aspect of its mechanism of action in certain therapeutic and experimental contexts. researchgate.net

Interactive Data Tables

Table 1: Effects of this compound on Cell Cycle and Proliferation

| Cell Line | Concentration | Duration of Exposure | Observed Effect | Reference |

| AGS (gastric cancer) | 15% CKBM (containing BrdU) | 72 hours | Increase in G2/M population from 11.6% to 50.5% | medsci.org |

| A549 (lung cancer) | Sublethal concentrations | 7 days | Reduced proliferation and accumulation in S, G2/M, and G0 phases | core.ac.uk |

| Rat EGL neuroblasts | 100-300 µg/g | Single dose | Interference with cell cycle progression and apoptosis | mdpi.com |

| U251 (glioblastoma) | 24 hours | 24 hours | Accumulation in S-phase | aacrjournals.org |

| Regenerating rat adrenal cortex | 1 mg/100 g body weight | Not specified | Strong depression of mitotic index | nih.gov |

Table 2: DNA Damage and Repair Responses to this compound

| Cellular Context | Condition | Observed DNA Damage/Repair Response | Reference |

| A549 lung cancer cells | Sublethal BrdU concentration | Activation of Chk1, Chk2, and p53 | core.ac.uk |

| M13 phage DNA replication | In vitro with BrdUTP | Average misincorporation frequency of BrdUMP of 0.2% | nih.gov |

| CHO cells | 1 µM BrdU | Increased HPRT mutation frequency | mdpi.com |

| CHO-K1 cells | BrdU pre-labeling + UVC | Formation of DNA interstrand crosslinks (ICLs) | nih.gov |

| Duplex oligodeoxynucleotides | UVB irradiation | Formation of intrastrand crosslinks | nih.govnih.gov |

Applications in Cell Biology and Tissue Research

Quantitative Assessment of Cell Proliferation and De Novo DNA Synthesis

The measurement of de novo DNA synthesis is a highly precise method for assaying cell proliferation. creative-bioarray.com BrdU serves as a reliable marker for this process. abcam.com As a thymidine (B127349) analog, it is incorporated into replicating DNA during the S phase of the cell cycle. bio-rad-antibodies.comnovusbio.comspringernature.com Consequently, the amount of incorporated BrdU is directly proportional to the extent of DNA synthesis, providing a quantitative measure of cell proliferation. creative-bioarray.commerckmillipore.com

Once incorporated, the BrdU can be detected using specific monoclonal antibodies. abcam.comcreative-diagnostics.com This detection is often performed using techniques such as enzyme-linked immunosorbent assay (ELISA) or immunofluorescence microscopy, which allows for both visualization and quantification. abcam.commerckmillipore.com The BrdU cell proliferation assay is a versatile and non-isotopic method used to evaluate the effects of various substances, such as growth factors, cytokines, and cytotoxic compounds, on cell division. creative-bioarray.commerckmillipore.com

A key step in the detection process is DNA denaturation, which involves treating the fixed and permeabilized cells with acid or heat. bio-rad-antibodies.comthermofisher.com This step separates the DNA strands, exposing the incorporated BrdU to the antibody, a crucial requirement for successful staining. bio-rad-antibodies.comnih.gov

Table 1: Comparison of Methods for Detecting BrdU Incorporation

| Detection Method | Principle | Output | Common Applications |

|---|---|---|---|

| ELISA | An anti-BrdU antibody conjugated to an enzyme reacts with a substrate to produce a colorimetric signal. | Quantitative (absorbance reading) | High-throughput screening of compounds affecting proliferation. creative-bioarray.com |

| Immunocytochemistry (ICC) / Immunohistochemistry (IHC) | A primary antibody detects BrdU, followed by a fluorescently labeled secondary antibody or an enzyme-based detection system. | Qualitative/Semi-quantitative (microscopic visualization) | Localization of proliferating cells within tissues and cell cultures. abcam.comnih.gov |

Analysis of Cell Cycle Kinetics and Phase Distribution

BrdU labeling is a powerful technique for detailed analysis of cell cycle kinetics. nih.govnih.gov By combining BrdU incorporation with a DNA-specific dye, such as 7-aminoactinomycin D (7-AAD) or propidium iodide (PI), researchers can use flow cytometry to resolve the different phases of the cell cycle. nationwidechildrens.orgbdbiosciences.com This bivariate analysis allows for the clear distinction of cells in the G0/G1, S, and G2/M phases. bdbiosciences.comcreative-bioarray.com

In this method, cells are first pulsed with BrdU, allowing it to be incorporated by cells actively synthesizing DNA (S phase). qmul.ac.uk After fixation and permeabilization, the cells are treated to denature the DNA, allowing an anti-BrdU antibody (often labeled with a fluorochrome like FITC) to bind. creative-bioarray.com Simultaneously, a dye like 7-AAD stains the total DNA content. bdbiosciences.com Flow cytometric analysis then plots BrdU fluorescence against total DNA content, generating a two-dimensional profile of the cell population. nationwidechildrens.orgbdbiosciences.com

This approach provides more detailed information than DNA content analysis alone, which cannot distinguish between G0 and G1 phases. nationwidechildrens.orgcreative-bioarray.com Pulse-chase experiments, where cells are labeled with BrdU for a short period and then followed over time, enable the study of cell cycle kinetics, such as the duration of different phases and the rate of cell cycle progression. nationwidechildrens.orgqmul.ac.uk The BrdU-Hoechst quenching technique is another flow cytometric method that provides high-resolution assessment of cell cycle kinetics by analyzing the quenching of Hoechst 33258 fluorescence by BrdU-substituted DNA. nih.govnih.gov

Identification of Actively Proliferating Cell Populations in In Vitro and In Vivo Models

BrdU is widely used to identify and track actively dividing cells in both laboratory cell cultures (in vitro) and within living organisms (in vivo). abcam.comspringernature.com This capability is fundamental to studies in oncology, neuroscience, and developmental biology. abcam.com

In Vitro Applications: In cell culture, BrdU is added to the medium and is taken up by proliferating cells. bio-rad-antibodies.combdbiosciences.com This allows researchers to identify which cells within a population are actively dividing. ptglab.com The technique is used to study the effects of various treatments on cell lines, to analyze the proliferation of primary cells, and to quantify the degree of DNA synthesis in tumor cells. ptglab.combdbiosciences.com The duration of BrdU exposure can be varied; a short "pulse" labels cells currently in S-phase, while prolonged exposure can identify all cells that have cycled during that period. nationwidechildrens.org

In Vivo Applications: For in vivo studies, BrdU is typically administered to animals through intraperitoneal injection or by adding it to their drinking water. bdbiosciences.com The analog is then incorporated into the DNA of dividing cells throughout the organism's tissues. springernature.com Following a designated period, tissues are collected, sectioned, and stained using immunohistochemistry to visualize the BrdU-labeled cells. nih.govnih.gov This method has been instrumental in identifying populations of proliferating cells in various tissues, including the nervous system, skeletal tissues, and fat depots. nih.govnih.govnih.gov It allows for the study of tissue regeneration, tumor growth, and the dynamics of stem cell populations within their native environment. abcam.com

Investigation of Cellular Differentiation and Maturation Processes

By combining BrdU labeling with immunostaining for cell-type-specific markers, researchers can trace the fate of newly generated cells and study their differentiation and maturation. abcam.comnih.gov This "birth-dating" technique is crucial for understanding how progenitor cells give rise to specialized cell types.

The process involves administering BrdU to label a cohort of dividing progenitor cells at a specific time point. researchgate.net After a certain period, the tissue is analyzed for cells that are positive for both BrdU and a marker of a mature cell type (e.g., NeuN for mature neurons, or markers for specific glial cells). abcam.combio-rad-antibodies.com The presence of such double-labeled cells indicates that the progenitor cells that were dividing at the time of BrdU administration have since differentiated into that specific cell type.

This approach has been used extensively to study the differentiation of various progenitor cells. For example, studies in the adult spinal cord have used BrdU to show that dividing NG2-expressing progenitor cells can differentiate into mature oligodendrocytes and astrocytes. jneurosci.org This methodology provides a powerful tool to track cell lineage and understand the complex processes that govern how cells specialize and mature within a tissue.

Table 2: Examples of BrdU Co-Labeling for Differentiation Studies

| Cell-Specific Marker | Cell Type Identified | Research Area |

|---|---|---|

| NeuN | Mature neurons | Neurogenesis abcam.combio-rad-antibodies.com |

| Doublecortin (DCX) | Immature, post-mitotic neurons | Neurogenesis abcam.com |

| NG2 | Oligodendrocyte progenitor cells | Glial cell development jneurosci.org |

Studies of Neural Progenitor Cell Dynamics and Neurogenesis

The use of BrdU has revolutionized the field of neuroscience, particularly in the study of adult neurogenesis. bio-rad-antibodies.com It provides a standard method for studying the birth, survival, and fate of new neurons and glial cells in the nervous system. nih.govresearchgate.net Before the widespread use of thymidine analogs like BrdU, it was widely believed that the adult mammalian brain was incapable of generating new neurons. bio-rad-antibodies.com

By injecting an animal with BrdU, neuroscientists can label neural stem and progenitor cells that are undergoing DNA synthesis. bio-rad-antibodies.comnih.gov Tracking these labeled cells over time reveals their migration, differentiation into mature neurons (a process confirmed by co-labeling with neuronal markers like NeuN), and integration into existing neural circuits. nih.govbio-rad-antibodies.com This technique has been pivotal in demonstrating that neurogenesis persists throughout life in specific brain regions, such as the hippocampus. bio-rad-antibodies.comresearchgate.net

BrdU labeling is also used to investigate how various factors, such as age, stress, exercise, and disease, affect the proliferation and differentiation of neural progenitor cells. researchgate.netjove.com However, some studies suggest that BrdU itself can have antiproliferative effects on neural stem and progenitor cells, inducing a senescence-like state, which highlights the need for careful interpretation of long-term tracking studies. nih.gov

Applications in Developmental Biology Studies

In developmental biology, BrdU is a powerful tool for investigating cell proliferation, lineage tracing, and the timing of cell origin during embryonic and postnatal development. nih.gov By administering BrdU to pregnant animals at specific gestational stages, researchers can label cohorts of cells that are dividing at that precise moment in embryonic development. researchgate.net

Subsequent analysis of the embryo or postnatal animal allows for the creation of fate maps, which trace the lineage of these labeled cells to determine which tissues and cell types they ultimately form. nih.gov This has provided invaluable insights into the cellular mechanisms that drive the formation of complex structures like the central nervous system. nih.gov For instance, this method has been used to determine the "birthdates" of different neuronal populations in the developing brain and spinal cord, revealing the intricate spatiotemporal patterns of neurogenesis. researchgate.netnih.gov The ability to permanently label proliferating cells and their subsequent progeny makes BrdU a cornerstone technique for understanding the dynamic cellular processes that underlie organismal development. nih.gov

Applications in Genetic and Genomic Research

Utilization as a Mutagenic Probe in Genetic Analyses

2'-Bromo-2'-deoxyuridine can act as a mutagen, a property that is harnessed in genetic studies to investigate the mechanisms of mutation. sigmaaldrich.com When incorporated into DNA in place of thymidine (B127349), BrdU can cause tautomeric shifts that lead to base-pairing errors during subsequent rounds of DNA replication. sigmaaldrich.comwikipedia.org This can result in a transition mutation, where a T-A base pair is replaced by a C-G base pair.

Research has demonstrated the mutagenic effect of BrdU in various cell types. For instance, studies on diploid human fibroblasts have shown that exposure to BrdU can induce mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus. nih.gov In these experiments, the induced mutation rates were comparable to those caused by known mutagens like ethylmethane sulfonate (EMS). nih.gov The mutagenic activity of BrdU has also been observed in vivo in rats, where it was found to double the spontaneous frequency of 6-thioguanine (B1684491) resistant (6-TGr) cells. nih.gov

| Organism/Cell Type | Genetic Locus | Observation | Reference |

|---|---|---|---|

| Diploid Human Fibroblasts | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Induced mutation rates comparable to ethylmethane sulfonate (EMS). | nih.gov |

| Rats (in vivo) | 6-thioguanine resistance (6-TGr) | Doubled the spontaneous mutation frequency. | nih.gov |

| Chinese Hamster Ovary (CHO) Cells | Hypoxanthine phosphoribosyltransferase (HPRT) | Increased HPRT mutation frequency with 1 μM BrdU treatment. | nih.gov |

Detection of Sister Chromatid Exchanges

One of the most widespread applications of this compound is in the visualization and quantification of sister chromatid exchanges (SCEs). nih.govnih.gov SCEs are the result of the exchange of genetic material between two identical sister chromatids and are thought to be involved in DNA repair pathways. wikipedia.orgnih.gov

To detect SCEs, cells are cultured for two rounds of replication in the presence of BrdU. nih.govnih.gov This results in differential labeling of the sister chromatids; one chromatid will have BrdU incorporated into both strands of its DNA, while the other will have BrdU in only one strand. youtube.com Subsequent staining techniques, such as using Hoechst dye followed by Giemsa staining, allow for the differential visualization of the sister chromatids, making the points of exchange visible under a microscope. wikipedia.orgnih.gov The frequency of SCEs is a sensitive indicator of genotoxic damage and the capacity of DNA repair. nih.govnih.gov While BrdU itself can induce a baseline level of SCEs, a significant increase in their frequency is indicative of exposure to a mutagenic agent. nih.govnih.gov

| Cell Type | Observation | Significance | Reference |

|---|---|---|---|

| Human Lymphocytes | BrdU incorporation allows for detection of SCEs by fluorescence microscopy. | SCEs are sensitive indicators of chromosome damage by DNA cross-linking agents. | nih.gov |

| CHO Cells | BrdU interacts with agents like ionizing and UV radiation, enhancing SCE frequency. | Highlights the role of BrdU in modulating the effects of DNA damaging agents. | nih.gov |

| Human Bladder Cancer Cell Lines | SCE assay provides information on homologous recombination functionality. | Useful for studying DNA repair dynamics in tumors with epigenetic deficiencies. | nih.gov |

Analysis of Chromosomal Aberrations

The incorporation of this compound into DNA can lead to lesions that result in chromosomal aberrations. nih.gov This property is utilized to study the mechanisms of chromosome damage and repair. BrdU-substituted DNA is known to contain alkali-labile sites, which are sensitive to breakage under alkaline conditions. nih.gov

Studies in Chinese hamster ovary (CHO) cells have shown that high concentrations of BrdU can cause a delay in the G2 phase of the cell cycle and induce numerous chromatid-type aberrations. nih.gov The frequency of these aberrations can be further increased by inhibitors of DNA repair or synthesis, such as caffeine (B1668208) and hydroxyurea. nih.gov BrdU is also used in conjunction with other agents, like X-rays, to investigate the induction of chromosomal aberrations throughout the cell cycle. nih.gov By labeling replicating DNA, researchers can identify the specific stage of the S-phase during which the damage occurred. nih.gov

Investigation of DNA Methylation and Gene Silencing Release

This compound has been shown to have an effect on DNA methylation, a key epigenetic modification involved in the regulation of gene expression. wikipedia.org DNA methylation is often associated with gene silencing. nih.gov Research has indicated that BrdU can lead to the release of gene silencing that is caused by DNA methylation. wikipedia.org This effect is thought to be due to the inhibition of DNA methyltransferases or the alteration of chromatin structure following BrdU incorporation. By inducing demethylation, BrdU can reactivate previously silenced genes, making it a useful tool for studying the role of DNA methylation in gene regulation and cellular differentiation. nih.gov

Genomic Integration Patterns and Sequence Specificity

The incorporation of this compound into DNA is not entirely random and can be influenced by the DNA sequence. While BrdU is an analog of thymidine, its incorporation can be affected by the local DNA context. Recent advancements in sequencing technologies, such as nanopore sequencing, have made it possible to directly detect BrdU in a DNA strand. researchgate.net This has opened up new avenues for studying the genomic integration patterns of BrdU with high resolution. Studies have shown that the presence of BrdU alters the electrical current signal during nanopore sequencing, allowing for its identification. researchgate.net This can provide insights into replication dynamics and the sequence preferences of DNA polymerases for incorporating this analog.

Microbial Community Dynamics and Substrate Utilization Analysis via DNA Labeling

In the field of microbial ecology, this compound labeling is a powerful technique for identifying metabolically active microorganisms within a complex community. wikipedia.orgnih.gov By adding BrdU to an environmental sample, researchers can label the DNA of actively dividing bacteria and archaea. nih.gov

The BrdU-labeled DNA can then be separated from the unlabeled DNA using immunocapture techniques. wikipedia.orgnih.gov Subsequent sequencing of the labeled DNA allows for the identification of the microbial taxa that were actively growing and utilizing specific substrates. wikipedia.org This method has been applied to various environments, including aquatic and soil ecosystems, to understand which microbes are responsible for the degradation of specific carbon sources. wikipedia.orgnih.gov However, it is important to note that this technique may have biases, as not all microbes may be able to incorporate exogenous BrdU, and it may favor the identification of organisms with A-T rich genomes. wikipedia.org

| Environment | Application | Key Finding | Reference |

|---|---|---|---|

| Aquatic and Soil Environments | Identify microorganisms responding to specific carbon substrates. | Allows for the identification of microbial taxa involved in the degradation of added carbon sources. | wikipedia.org |

| Natural Microbial Community | Purify BrdU-containing DNA for molecular genetic analysis. | Demonstrated that BrdU was incorporated by a taxonomic subset of the community. | nih.gov |

| Aquatic Environments | Culture-independent identification of bacterioplankton degrading specific DOC. | Coupling BrdU incorporation with FACS allows for the identification of responsive bacterial taxa. | nih.gov |

Advanced Spectroscopic and Computational Studies

Vibrational Spectroscopy Characterization (FT-IR, Raman)

The vibrational properties of 2'-Bromo-2'-deoxyuridine have been characterized through Fourier-transform infrared (FT-IR) and micro-Raman spectroscopy. A comprehensive study by Çirak et al. investigated the experimental and theoretical vibrational spectra of 5-bromo-2'-deoxyuridine (B1667946), a closely related isomer. bozok.edu.tr The experimental FT-IR spectrum was recorded in the 4000–400 cm⁻¹ range, and the µ-Raman spectrum was recorded in the 4000–100 cm⁻¹ range for the solid phase of the molecule. bozok.edu.tr

The vibrational assignments were supported by potential energy distribution (PED) analysis. Key vibrational modes observed include those associated with the uracil (B121893) ring, the deoxyribose sugar moiety, and the C-Br bond. For instance, the C=O stretching vibrations of the uracil ring are typically observed in the high-frequency region of the infrared spectrum. The sugar-phosphate backbone vibrations and the glycosidic bond stretching also contribute to the complex vibrational spectra. The experimental data showed good agreement with theoretical frequencies calculated using quantum chemical methods. bozok.edu.tr

Table 1: Selected Experimental Vibrational Frequencies for 5-Bromo-2'-deoxyuridine

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3422 | O-H stretching |

| 3081 | C-H stretching (uracil ring) |

| 1715 | C=O stretching |

| 1638 | C=C stretching |

| 1466 | C-N stretching |

| 1282 | C-O stretching (deoxyribose) |

| 640 | C-Br stretching |

Data sourced from Çirak et al. (2012) bozok.edu.tr

Computational Molecular Modeling and Quantum Chemical Analysis

Quantum chemical calculations have been instrumental in complementing experimental spectroscopic data and providing a deeper understanding of the molecular structure and properties of this compound. Theoretical calculations for 5-bromo-2'-deoxyuridine have been performed using ab initio Hartree-Fock (HF) and density functional theory (DFT) methods, such as B3LYP, with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)). bozok.edu.tr

These computational models have been used to optimize the molecular geometry, calculating bond lengths and angles, which are in good agreement with experimental data from X-ray diffraction studies. bozok.edu.tr Furthermore, these calculations have been employed to predict vibrational frequencies, which aid in the assignment of experimental FT-IR and Raman spectra. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies have also been calculated, providing insights into the molecule's electronic properties and reactivity. bozok.edu.tr

Table 2: Calculated Geometric Parameters of 5-Bromo-2'-deoxyuridine (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C5-Br | 1.889 | |

| N1-C2' | 1.475 | |

| C2-O2 | 1.221 | |

| C4-O4 | 1.232 | |

| C4-C5-Br: 118.4 | ||

| N1-C1'-O4': 107.9 |

Data sourced from Çirak et al. (2012) bozok.edu.tr

Photoexcitation Dynamics and Electronic Relaxation Pathways

The ultrafast dynamics of this compound following photoexcitation are crucial for understanding its role as a radiosensitizer. Recent studies using femtosecond time-resolved photoelectron spectroscopy have shed light on these processes for 5-bromo-2'-deoxyuridine (BrUrd) in an aqueous solution. rsc.orgrsc.org Upon excitation to the first bright ¹ππ* state with UV photons, the molecule undergoes rapid relaxation. rsc.orgrsc.org

The initially excited ¹ππ* state decays with a lifetime of approximately 124 femtoseconds for BrUrd. rsc.org This is followed by the formation of a lower-lying intermediate electronic state, identified computationally as the ¹πσ* excited state, which is accessed via a ¹ππ/¹πσ conical intersection. rsc.orgresearchgate.net This intermediate state is short-lived, disappearing within about 200 femtoseconds, and primarily relaxes back to the electronic ground state (S₀). rsc.orgresearchgate.net Unlike thymine, the formation of a long-lived triplet state or the ¹nπ* state has not been observed. rsc.org Although the ¹πσ* state is repulsive and could lead to C-Br bond fission, solvent caging effects in aqueous solution appear to limit the dissociation yield. rsc.orgresearchgate.net

Table 3: Lifetimes of Excited States of 5-Bromo-2'-deoxyuridine in Aqueous Solution

| Excited State | Lifetime (fs) | Relaxation Pathway |

|---|---|---|

| ¹ππ* | 124 | Decay to ¹πσ* |

| ¹πσ* | ~200 | Relaxation to S₀ |

X-ray Diffraction Studies of this compound-Containing Nucleic Acid Structures

X-ray diffraction is a powerful technique for determining the three-dimensional structure of molecules. The crystal and molecular structures of 5-bromo-2'-deoxyuridine have been determined by single-crystal X-ray analysis. royalsocietypublishing.org These studies provide precise atomic coordinates and details about bond lengths, bond angles, and the conformation of the molecule in the solid state. For 5-bromo-2'-deoxyuridine, the unit cell is monoclinic with the space group P2₁. royalsocietypublishing.org

The bromine atom in brominated nucleosides is particularly useful in the crystallography of nucleic acids. wikipedia.org It can be used for multi-wavelength anomalous dispersion (MAD) phasing, a technique to solve the phase problem in X-ray crystallography. nih.govresearchgate.net The bromine atom acts as an anomalous scatterer, and its presence can significantly affect the X-ray diffraction pattern, aiding in structure determination. wikipedia.org However, it has been shown that X-ray exposure can induce debromination, which can be a limiting factor during data collection. nih.govresearchgate.net

Table 4: Crystallographic Data for 5-Bromo-2'-deoxyuridine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.150 |

| b (Å) | 5.142 |

| c (Å) | 12.108 |

| β (°) | 108.2 |

Data sourced from Iball et al. (1966) royalsocietypublishing.org

Electron Transfer Mechanisms in this compound-Modified DNA

When incorporated into DNA, this compound can participate in electron transfer processes, which are fundamental to its photosensitizing effects. For 5-bromo-2'-deoxyuridine, it has been demonstrated that UV excitation can lead to long-range electron transfer from a distant guanine (B1146940) base to the photo-excited bromouracil. rsc.org

This electron transfer event results in the formation of a transient 5-bromo-2'-deoxyuridine anion. This anion is unstable and rapidly releases a bromide ion, leaving a highly reactive uridin-5-yl radical. rsc.org This radical can then abstract a hydrogen atom from a nearby sugar moiety, ultimately leading to a single-strand break in the DNA backbone. This electron transfer mechanism is a key contributor to the DNA damage induced by UV irradiation of DNA containing 5-bromo-2'-deoxyuridine. rsc.org In principle, DNA-mediated charge transfer can be categorized as either oxidative hole transfer or reductive electron transfer. researchgate.net The transport of excess electrons has significant potential for applications in DNA chip technology. researchgate.net

Methodological Considerations and Comparative Analyses

DNA Denaturation Techniques for Epitope Exposure and Optimization

Effective DNA denaturation is paramount for the successful immunodetection of incorporated 2'-Bromo-2'-deoxyuridine (BrdU) . This process separates the double-stranded DNA, allowing anti-BrdU antibodies to access and bind to the BrdU epitopes within the newly synthesized strands bio-rad-antibodies.combio-rad-antibodies.comsigmaaldrich.com. Various methods have been developed for DNA denaturation, each with its own set of advantages and challenges that require careful optimization.

The most common method involves treatment with strong acids, typically hydrochloric acid (HCl) bio-rad-antibodies.combio-rad-antibodies.comnih.gov. This technique is widely used for both flow cytometry and histological preparations nih.gov. The concentration of HCl and the duration of the treatment are critical parameters that must be optimized for different cell types and experimental conditions bio-rad-antibodies.comnih.gov. For instance, treatment with 4N HCl for 10-20 minutes at 20°C has been shown to denature over 80% of DNA, providing maximal BrdU-linked immunofluorescence nih.govsemanticscholar.org. However, harsh acid treatment can damage tissue integrity and reduce the antigenicity of other proteins, which can be problematic for multi-labeling experiments nih.gov.

Heat-induced epitope retrieval (HIER) is another effective method, particularly for paraffin-embedded tissue sections nih.gov. This technique involves heating the tissue sections in a buffer solution, such as sodium citrate, to near 100°C nih.gov. Heat denaturation can result in brighter BrdU labeling compared to HCl treatment and is often more compatible with the concurrent labeling of other antigens and nuclear DNA nih.gov.

Enzymatic digestion using nucleases, such as DNase I, offers a milder alternative to acid and heat treatments flowcytometry-embl.de. This method can be particularly useful when preserving the integrity of cellular structures and other protein epitopes is crucial bio-rad-antibodies.comphnxflow.com. The concentration of the enzyme and the incubation time need to be carefully optimized to achieve sufficient denaturation without causing excessive DNA degradation . Other reported denaturation methods include treatments with copper ions and sodium hydroxide bio-rad-antibodies.combio-rad-antibodies.com.

The choice of denaturation technique depends on the specific experimental system and the need to preserve other cellular components. Optimization of parameters such as reagent concentration, temperature, and incubation time is essential for achieving the best signal-to-noise ratio and ensuring the reliability of the BrdU labeling data bio-rad-antibodies.combio-rad-antibodies.com.

Table 1: Comparison of DNA Denaturation Techniques for BrdU Detection

| Technique | Principle | Common Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Hydrolysis | Depurination and cleavage of DNA | 2N - 4N Hydrochloric Acid (HCl) for 10-30 min at RT or 37°C bio-rad-antibodies.comnih.govmbl.edu | Widely used, effective for flow cytometry and histology nih.gov. | Can damage tissue morphology and protein antigenicity nih.gov. Requires careful neutralization bio-rad-antibodies.com. |

| Heat-Induced Epitope Retrieval (HIER) | Thermal denaturation of DNA | Heating in a citrate buffer (pH 6.0) at ~100°C for 15 min nih.gov | Can provide brighter BrdU signal nih.gov. Better preservation of some antigens compared to acid nih.gov. | May not be as effective for all tissue types. Can lead to tissue detachment from slides. |

| Enzymatic Digestion | Nuclease-mediated unwinding of DNA | DNase I incubation for 1 hour at 37°C flowcytometry-embl.de | Milder method, better preservation of cellular structures and proteins bio-rad-antibodies.comphnxflow.com. | Requires careful optimization to avoid excessive DNA degradation. Can be more expensive. |

| Other Chemical Methods | Various mechanisms of DNA denaturation | Copper ions, Sodium hydroxide bio-rad-antibodies.combio-rad-antibodies.com | May offer alternatives when other methods fail. | Less commonly used and may require more extensive optimization. |

Comparative Analysis with Alternative DNA Labeling Reagents (e.g., 5-Ethynyl-2'-deoxyuridine (B1671113), 5-Iodo-2'-deoxyuridine)

While this compound (BrdU) has been a gold standard for studying cell proliferation, several alternative thymidine (B127349) analogs have been developed, each with distinct properties. The most notable alternatives are 5-Ethynyl-2'-deoxyuridine (EdU) and 5-Iodo-2'-deoxyuridine (IdU).

5-Ethynyl-2'-deoxyuridine (EdU) represents a significant advancement in DNA labeling technology. Unlike BrdU, which requires harsh DNA denaturation for antibody detection, EdU is detected through a copper(I)-catalyzed click reaction with a fluorescent azide nih.govthermofisher.com. This method is much milder and does not necessitate DNA denaturation, thereby better preserving cell and tissue morphology and the integrity of other cellular epitopes abcam.comnih.govmdpi.com. The small size of the fluorescent azide allows for efficient penetration into the nucleus, resulting in a faster and more sensitive detection protocol abcam.comthermofisher.com. However, studies have indicated that EdU can exhibit higher cytotoxicity and genotoxicity compared to BrdU, particularly in cells with deficient homologous recombination repair mdpi.comnih.gov.

5-Iodo-2'-deoxyuridine (IdU) is another halogenated pyrimidine (B1678525) analog that can be incorporated into DNA and detected with specific antibodies, similar to BrdU bio-rad-antibodies.comnih.gov. A key advantage of IdU is its utility in dual-labeling experiments with BrdU or another thymidine analog, 5-Chloro-2'-deoxyuridine (CldU), to track different populations of proliferating cells over time bio-rad-antibodies.comresearchgate.net. The detection of IdU also requires a DNA denaturation step. In mass cytometry systems, IdU can be measured directly without the need for secondary antibodies or DNA degradation, offering a streamlined approach for cell cycle analysis nih.govjove.com. Research on radioiodine-labeled IdU derivatives, such as 5-125I-iodo-4'-thio-2'-deoxyuridine (ITdU), has shown potential for in vivo proliferation imaging due to improved metabolic stability snmjournals.orgnih.govresearchgate.net.

Table 2: Comparative Analysis of DNA Labeling Reagents

| Feature | This compound (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Iodo-2'-deoxyuridine (IdU) |

|---|---|---|---|

| Detection Method | Antibody-based immunodetection abcam.com | Copper-catalyzed "click" chemistry nih.govthermofisher.com | Antibody-based immunodetection or direct measurement in mass cytometry nih.gov |

| DNA Denaturation | Required (acid, heat, or enzymes) sigmaaldrich.comnih.gov | Not required abcam.comthermofisher.commdpi.com | Required for immunodetection bio-rad-antibodies.com |

| Sensitivity | High | Very High abcam.com | High |

| Protocol Speed | Slower due to denaturation and antibody incubations. | Faster, streamlined protocol abcam.com. | Similar to BrdU for immunodetection; faster for mass cytometry jove.com. |

| Multiplexing | Can be challenging due to harsh denaturation nih.gov. | Easier to multiplex with other markers due to mild conditions abcam.comthermofisher.com. | Can be used for dual-labeling with BrdU/CldU researchgate.net. |

| Cytotoxicity | Can be cytotoxic and mutagenic at high concentrations wikipedia.orgmdpi.commdpi.com. | Higher cytotoxicity and genotoxicity reported compared to BrdU mdpi.comnih.gov. | Similar to other halogenated pyrimidines. |

| Primary Advantage | Extensively validated "gold standard" abcam.com. | No DNA denaturation required, preserving sample integrity abcam.comnih.gov. | Useful for dual-pulse labeling and direct detection in mass cytometry nih.govresearchgate.net. |

Impact of this compound on Cellular Physiology and Proliferation in Research Models

The incorporation of this compound (BrdU) into DNA is not a benign process and can have notable effects on cellular physiology and proliferation. While it is a powerful tool for marking DNA synthesis, its structural difference from thymidine can lead to cellular perturbations wikipedia.orgmdpi.com.

One of the primary concerns is the potential for BrdU to induce mutations and chromosomal damage wikipedia.orgmdpi.com. By substituting for thymidine, BrdU can cause base-pairing errors during subsequent rounds of DNA replication mdpi.com. High concentrations of BrdU have been shown to increase the frequency of sister chromatid exchanges nih.gov. Furthermore, BrdU can act as a radiosensitizer, making cells more susceptible to damage from radiation mdpi.comresearchgate.net.

BrdU can also affect the cell cycle itself. Some studies have reported that BrdU can alter cell cycle dynamics, leading to an increase in the percentage of cells in the G1 and G2 phases and a corresponding reduction in the S-phase population researchgate.net. This suggests that BrdU incorporation may trigger cell cycle checkpoints. There is also evidence that BrdU can inhibit cancer cell proliferation both in vitro and in vivo mdpi.comresearchgate.net.

The cytotoxic effects of BrdU have been a subject of investigation. High doses of BrdU can be toxic to cells, particularly neuronal precursors, and may activate apoptotic pathways nih.govresearchgate.net. The toxicity appears to be dose-dependent, and it is crucial to determine the optimal concentration that allows for effective labeling without inducing significant cytotoxicity bio-rad-antibodies.comresearchgate.netbio-rad-antibodies.com. However, some in vivo studies in adult animals have not observed significant cytotoxic effects on proliferating cells at commonly used doses nih.gov.

Factors Influencing this compound Incorporation Efficiency and Specificity

The efficiency and specificity of this compound (BrdU) incorporation into DNA are influenced by several key factors that must be carefully considered in experimental design.

Cell Proliferation Rate: The rate of cell division is a primary determinant of BrdU incorporation bio-rad-antibodies.combio-rad-antibodies.com. Rapidly proliferating cell lines may require only a short incubation time (e.g., one hour) to achieve sufficient labeling, whereas primary cells or slowly dividing cells may need longer exposure, up to 24 hours abcam.com.

BrdU Concentration: The concentration of BrdU in the culture medium or administered in vivo is a critical parameter. It is essential to perform titration experiments to determine the optimal concentration that provides a strong signal without inducing cytotoxicity bio-rad-antibodies.combio-rad-antibodies.com. Insufficient concentration will result in weak labeling, while excessive concentration can lead to cellular toxicity and artifacts nih.gov.

Labeling Duration: The length of time cells are exposed to BrdU will affect the number of labeled cells and the interpretation of the results. A short pulse of BrdU will label only the cells that are in the S-phase during that brief period. In contrast, continuous labeling over a longer duration will label all cells that enter the S-phase during that time.

Cell Type: Different cell types may exhibit varying efficiencies of BrdU uptake and incorporation. This can be due to differences in nucleoside transporter expression and metabolism. Therefore, protocols may need to be optimized for each specific cell line or tissue type being studied.

Specificity of Labeling: BrdU is specifically incorporated into DNA during the S-phase of the cell cycle bio-rad-antibodies.com. However, it is important to note that DNA repair mechanisms can also lead to low levels of BrdU incorporation outside of S-phase. The specificity of the anti-BrdU antibody is also crucial; it should not cross-react with thymidine bio-rad-antibodies.com.

Validation and Interpretation of this compound Labeling Data in Diverse Experimental Systems

Controls: A series of controls should be included in every BrdU experiment.

Negative Controls: Cells that have not been exposed to BrdU should be processed and stained in parallel to assess background fluorescence and non-specific antibody binding bio-rad-antibodies.com. A solvent control, where cells are treated with the vehicle used to dissolve BrdU, is also important to rule out any effects of the solvent itself bio-rad-antibodies.combio-rad-antibodies.com.

Secondary Antibody Only Control: This control, where the primary anti-BrdU antibody is omitted, is necessary to check for non-specific binding of the secondary antibody bio-rad-antibodies.combio-rad-antibodies.com.

Isotype Controls: An isotype control antibody, which has the same immunoglobulin class and conjugate as the primary antibody but lacks specificity for the target, can help to determine non-specific binding of the primary antibody bio-rad-antibodies.combio-rad-antibodies.com.

Positive Controls: Using a cell line or tissue known to have a high proliferation rate can serve as a positive control to confirm that the staining procedure is working correctly bio-rad-antibodies.com.

Counterstaining: The use of a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole) or propidium iodide, is highly recommended bio-rad-antibodies.combio-rad-antibodies.com. This allows for the visualization of all cell nuclei and confirms that the BrdU staining is localized to the nucleus, as expected for DNA synthesis mbl.edu. Any cytoplasmic staining should be considered suspect and may indicate a problem with the protocol mbl.eduresearchgate.net.

Interpretation of Labeling Patterns: In flow cytometry, BrdU staining is often plotted against total DNA content (e.g., using propidium iodide). This allows for the clear discrimination of cells in the G1, S, and G2/M phases of the cell cycle, with the S-phase cells showing the brightest BrdU signal bio-rad-antibodies.com. In tissue sections, the distribution and morphology of BrdU-positive cells can provide insights into the spatial organization of cell proliferation.

Consideration of Tissue Penetration: When performing immunohistochemistry on tissue samples, it is important to consider the penetration of the antibodies. The size of the tissue sample can affect the ability of the antibodies to reach all cells. Sectioning the tissue or prolonging the antibody incubation time may be necessary to ensure uniform staining bio-rad-antibodies.com.

By carefully considering these methodological aspects, researchers can effectively utilize this compound as a robust tool for investigating cell proliferation and DNA synthesis in a wide range of biological systems.

Emerging Research Directions and Future Perspectives

Development of Novel 2'-Bromo-2'-deoxyuridine Derivatives with Enhanced Properties

The chemical scaffold of this compound provides a versatile platform for the synthesis of novel derivatives with enhanced or entirely new properties. Researchers are actively developing these derivatives to improve upon the characteristics of the parent molecule, such as solubility, or to imbue them with new functionalities for therapeutic or diagnostic purposes.

One promising area of development involves modifications at the C-5 and C-4 positions of the pyrimidine (B1678525) ring. For instance, the synthesis of 5-substituted-4-thio-2'-deoxyuridine derivatives has been a focus of recent research. These 4-thio analogues exhibit altered electronic properties and can be activated by UVA light, making them potential candidates for photodynamic cancer therapy. nih.gov The introduction of a sulfur atom at the C-4 position creates a thiocarbonyl group, which shifts the molecule's absorption spectrum and can be used for selective cell killing upon photoactivation. nih.gov Furthermore, derivatives such as (E)-4-Thio-5-(2-bromovinyl)uridine have been synthesized and are being evaluated for their cytotoxic effects, suggesting their potential as antitumor drugs. sioc-journal.cn

Another avenue of exploration is the creation of 5-alkylthiomethyl and 5-alkyloxymethyl derivatives of 2'-deoxyuridine (B118206). These modifications have been shown to confer antibacterial properties. researchgate.net Research has demonstrated that certain ribonucleoside derivatives of these compounds exhibit an order of magnitude better solubility in water compared to their 2'-deoxy analogues, which could enhance their bioavailability and therapeutic efficacy against Gram-positive bacteria, including resistant strains of Mycobacterium smegmatis and Staphylococcus aureus. researchgate.netresearchgate.net The development of water-soluble prodrugs of 5-modified 2'-deoxyuridines is also a key strategy to improve their clinical potential as antibacterial agents. acs.org

The table below summarizes some of the novel derivatives of this compound and their enhanced properties.

| Derivative Class | Modification | Enhanced Properties | Potential Applications | References |

| 4-Thio-2'-deoxyuridines | Substitution of oxygen with sulfur at C-4 | UVA-inducibility, altered NMR/UV properties | Anticancer agents, photodynamic therapy | nih.gov |

| (E)-4-Thio-5-(2-bromovinyl)uridine | Thio-group at C-4 and bromovinyl at C-5 | Cytotoxicity | Antitumor drugs | sioc-journal.cn |

| 5-Alkylthiomethyl/Alkyloxymethyl derivatives | Alkylthiomethyl or alkyloxymethyl group at C-5 | Antibacterial activity, improved water solubility (ribo-analogues) | Antibacterial agents | researchgate.netresearchgate.net |

| 5-Substituted 2'-deoxyuridine monophosphates | Various substitutions at C-5 | Selective inhibition of mycobacterial enzymes | Antituberculosis agents | acs.org |

These examples highlight a clear trend towards designing BrdU derivatives not just as research tools, but as potential therapeutic agents with tailored properties for specific medical needs.

Integration of Advanced Imaging and Detection Methodologies

The visualization and quantification of BrdU incorporation are being revolutionized by the adoption of advanced imaging techniques that offer unprecedented resolution and analytical depth. While traditional antibody-based detection remains a staple, emerging methodologies are pushing the boundaries of what can be learned from BrdU labeling.

Super-resolution microscopy techniques, such as 3D Structured Illumination Microscopy (3D-SIM) and Stochastic Optical Reconstruction Microscopy (STORM), are now being used to visualize BrdU-labeled nascent DNA with nanoscale precision. nih.govspringernature.com These methods overcome the diffraction limit of conventional light microscopy, allowing for the detailed structural analysis of replication foci and mitochondrial nucleoids. nih.govpnas.org For example, STED microscopy has been used to determine that mitochondrial nucleoids labeled with BrdU have a uniform mean size of approximately 100 nm. pnas.org This level of detail provides critical insights into the organization of newly synthesized DNA within cellular compartments.

In parallel, there is a drive to develop more efficient and less harsh detection methods. A significant drawback of traditional BrdU immunodetection is the requirement for DNA denaturation, which can disrupt cellular morphology and compromise the integrity of other cellular epitopes. abbkine.compnas.org This has spurred interest in alternative thymidine (B127349) analogues like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is detected via a click reaction that does not require DNA denaturation. abbkine.com However, recent protocols have optimized BrdU detection for specific applications, such as measuring single-stranded DNA (ssDNA) foci in mammalian cells under non-denaturing conditions to study DNA end resection, a key process in DNA repair. nih.gov

Furthermore, the increasing scale of cell proliferation studies has necessitated the development of high-throughput and automated analysis methods. Computer-assisted counting procedures and automated bioimage analysis workflows are being created to quantify BrdU-positive cells from large sets of images rapidly and with reduced subjectivity. nih.govgithub.com These computational tools often include features for illumination correction and object-based quality assessment, ensuring the reliability and reproducibility of the data. github.com

| Methodology | Advancement over Traditional Methods | Key Research Application | References |

| Super-Resolution Microscopy (STORM, 3D-SIM) | Nanoscale resolution beyond the diffraction limit | Investigating the ultrastructure of DNA replication foci and archaeal replication dynamics. nih.govspringernature.com | nih.govspringernature.compnas.orgresearchgate.netresearchgate.net |

| Optimized Immunofluorescence Protocols | Detection of BrdU in ssDNA without harsh denaturation | Quantifying DNA end resection and studying DNA damage repair pathways. nih.gov | nih.gov |

| Computer-Assisted and Automated Image Analysis | High-throughput, objective, and rapid quantification | Large-scale screening and analysis of cell proliferation in various experimental models. nih.govgithub.com | nih.govgithub.com |

The integration of these advanced imaging and analytical methods is transforming BrdU-based assays from qualitative observations into quantitative and high-content datasets, providing deeper insights into the spatial and temporal dynamics of DNA synthesis.

Application in Multi-Omics Approaches for Comprehensive Cellular Profiling

The utility of BrdU labeling is being significantly amplified by its integration into multi-omics workflows, enabling a more holistic understanding of cellular states. By combining BrdU-based proliferation data with genomics, transcriptomics, and proteomics, researchers can correlate the proliferative status of individual cells with their molecular profiles, revealing complex regulatory networks.

A particularly powerful combination is the use of BrdU labeling with single-cell RNA sequencing (scRNA-seq). This approach allows for the transcriptomic profiling of cells that were actively replicating their DNA at a specific point in time. researchgate.netaging-us.com For instance, in studies of cellular senescence, scRNA-seq of BrdU-labeled cells has helped to uncover the vast transcriptomic heterogeneity among senescent cells and to track the dynamic changes in gene expression as cells enter a senescent state. aging-us.com This integration is crucial for identifying the specific gene signatures associated with proliferative arrest.

In cancer research, multi-omics analyses that include BrdU incorporation are helping to identify novel therapeutic targets and to understand mechanisms of drug resistance. For example, a comprehensive analysis combining phosphoproteomics, transcriptomics, and BrdU incorporation assays revealed that hyperthermia treatment in ovarian cancer cells leads to CDK1 hyperactivation and subsequent replication arrest. nih.gov Such studies, which link signaling pathways (phosphoproteomics) to gene expression (transcriptomics) and cell cycle progression (BrdU), are instrumental in designing rational combination therapies. nih.govplos.org Similarly, BrdU assays are used to validate the functional effects of gene knockdown (e.g., via siRNA) on cell proliferation in high-content screening platforms, linking genomic manipulations to phenotypic outcomes. nih.gov

| Integrated 'Omics' Field | Combined Data Type | Research Insight Gained | Example Application Area | References |

| Single-Cell Transcriptomics (scRNA-seq) | Proliferation status + single-cell gene expression | Uncovering transcriptomic heterogeneity in proliferating vs. quiescent cell populations. | Cellular Senescence, Developmental Biology | researchgate.netaging-us.com |

| Proteomics / Phosphoproteomics | Proliferation status + protein/phosphoprotein levels | Linking signaling pathway activation to cell cycle control and therapeutic response. | Cancer Therapy, Drug Discovery | nih.govresearchgate.net |

| Genomics (e.g., siRNA screens) | Gene function + proliferation phenotype | Functional validation of genes involved in cell cycle regulation. | Cancer Genomics | nih.gov |

| Metabolomics | Proliferation status + metabolite levels | Linking metabolic pathways, like de novo purine (B94841) synthesis, to the circadian control of the cell cycle. | Circadian Biology | plos.org |

The convergence of BrdU labeling with multi-omics technologies represents a paradigm shift, moving the field towards a systems-level understanding of how cell proliferation is regulated and integrated with other fundamental cellular processes.

Elucidating Undiscovered Molecular Pathways and Biological Functions

Beyond its established role, emerging research indicates that the incorporation of this compound into DNA is not a benign event and can actively perturb cellular pathways. The investigation of these effects is uncovering novel biological functions and molecular mechanisms, revealing that BrdU can be both a tool and a trigger for specific cellular responses.

A significant area of discovery is the induction of cellular senescence by BrdU. Studies have shown that even a single, low-dose pulse of BrdU can have a profound and lasting anti-proliferative effect on stem and progenitor cells, leading to a senescence-like phenotype. nih.gov This is characterized by changes in cell morphology, altered protein expression (e.g., decreased cyclin D1 and increased p53), and resistance to apoptosis. nih.gov BrdU appears to induce senescence by activating DNA damage response (DDR) pathways. core.ac.ukresearchgate.net The incorporation of the analogue evokes a DDR that involves the activation of checkpoint kinases like Chk1 and Chk2, leading to cell cycle arrest and the establishment of a senescent state. core.ac.uk These findings suggest that early BrdU-responsive genes may represent a novel class of senescence-associated genes. researchgate.net

Furthermore, research is showing that BrdU incorporation has long-term consequences on cell fate and function, particularly in the context of neurogenesis. Exposure to BrdU can impact the differentiation potential of neural stem cells, promoting astrocytic differentiation at the expense of neuronal fates. oup.com It has been observed that BrdU-treated neural stem cells lose their global DNA methylation, a key epigenetic mark, which may underlie this shift in differentiation. oup.com These findings have critical implications for the interpretation of neurogenesis studies that rely on long-term BrdU labeling, as the labeled cells may not behave identically to their unlabeled counterparts. nih.govaai.orgjneurosci.org

The study of how BrdU affects these fundamental cellular processes provides a unique opportunity to dissect the pathways themselves. For example, by observing how acute compressive stress induces BrdU incorporation, researchers can implicate specific mechanotransduction pathways, such as the RHO/ROCK pathway, in the regulation of cell proliferation. researchgate.net

| Phenomenon | Key Molecular Pathway/Effect | Significance | References |

| Induction of Cellular Senescence | Activation of DNA Damage Response (DDR) pathways (p53, Chk1/Chk2). | Reveals BrdU as a genotoxic stressor and provides a tool to study senescence. | nih.govcore.ac.ukresearchgate.net |

| Altered Cell Differentiation | Loss of global DNA methylation in neural stem cells, promotion of astrocytic fate. | Highlights long-term functional consequences of BrdU labeling and its impact on epigenetics. | oup.com |

| Impaired Lymphocyte Function | Compromised potential for further division and effector function after prolonged exposure. | Cautions the interpretation of long-term immunological studies using BrdU. | aai.org |

| Modulation of Gene Expression | Identification of early BrdU-responsive genes as potential new biomarkers for senescence. | Expands the understanding of the molecular signature of early cellular stress responses. | researchgate.net |

This line of inquiry is redefining the role of this compound in cell biology. It underscores the need for careful consideration of its potential biological effects in experimental design and, more importantly, opens up new avenues to use BrdU as a tool to perturb and thereby illuminate complex cellular pathways like senescence, DNA damage response, and epigenetic regulation of cell fate.

Q & A

Q. What are the standard protocols for BrdU labeling in cell proliferation assays?